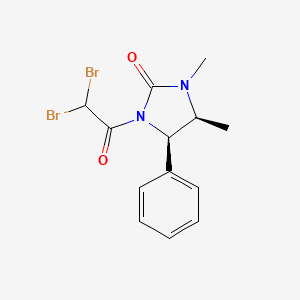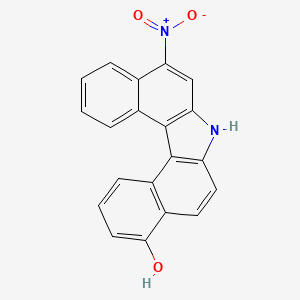
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .
Métodos De Preparación
The synthesis of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves multiple steps. One common method includes the nitration of 7H-dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and bases for hydroxylation . Industrial production methods are less common due to the compound’s limited demand and its hazardous nature .
Análisis De Reacciones Químicas
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur, especially at the nitro group, using reagents like halogens or sulfonic acids.
Aplicaciones Científicas De Investigación
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to the formation of DNA adducts. This interaction is facilitated by enzymes such as CYP1A1, CYP1A2, and CYP1B1, which hydroxylate the compound at specific sites . The resulting DNA adducts can cause mutations and potentially lead to cancer .
Comparación Con Compuestos Similares
4-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is similar to other polycyclic aromatic hydrocarbons like:
7H-Dibenzo(c,g)carbazole: This compound shares a similar structure but lacks the hydroxyl and nitro groups.
Carbazole: A simpler structure with only the nitrogen-containing ring fused to two benzene rings.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical behavior and biological activity .
Propiedades
Número CAS |
188970-84-5 |
|---|---|
Fórmula molecular |
C20H12N2O3 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-18-7-3-6-14-12(18)8-9-15-19(14)20-13-5-2-1-4-11(13)17(22(24)25)10-16(20)21-15/h1-10,21,23H |
Clave InChI |
YYUVNGQZBFTHEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


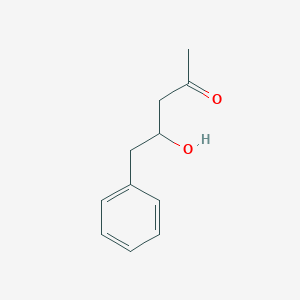

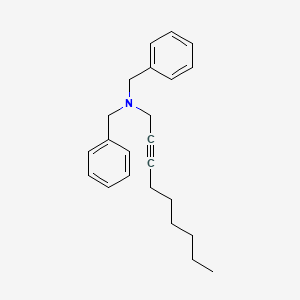
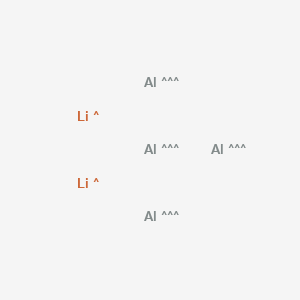
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)

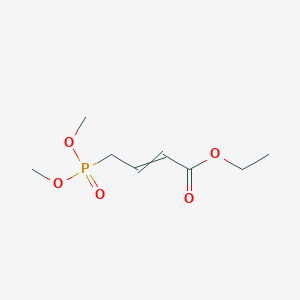
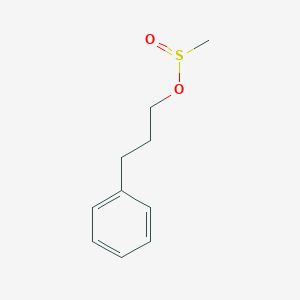
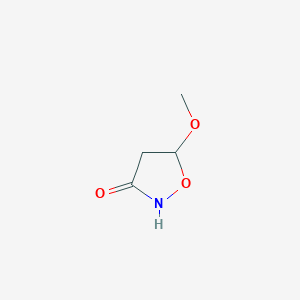
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
